molecular formula C14H12O2 B119460 5-Naphthalen-1-yloxolan-2-one CAS No. 180987-85-3

5-Naphthalen-1-yloxolan-2-one

Cat. No.: B119460
CAS No.: 180987-85-3
M. Wt: 212.24 g/mol
InChI Key: XWWREWOYBQYSNW-UHFFFAOYSA-N
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Description

5-Naphthalen-1-yloxolan-2-one is an organic compound with the molecular formula C14H12O2 It is a derivative of naphthalene, which consists of two fused benzene rings, and oxolan-2-one, a five-membered lactone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Naphthalen-1-yloxolan-2-one typically involves the cyclization of naphthalene derivatives with appropriate reagents. One common method is the reaction of 1-naphthol with γ-butyrolactone in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like recrystallization and chromatography are used to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

5-Naphthalen-1-yloxolan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or quinones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or hydrocarbons.

    Substitution: Electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, can occur on the naphthalene ring, introducing functional groups like nitro, sulfonyl, or halogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.

    Substitution: Nitric acid and sulfuric acid for nitration, sulfur trioxide for sulfonation, halogens (chlorine, bromine) in the presence of a Lewis acid catalyst for halogenation.

Major Products Formed

    Oxidation: Carboxylic acids, quinones.

    Reduction: Alcohols, hydrocarbons.

    Substitution: Nitro-naphthalenes, sulfonyl-naphthalenes, halogenated naphthalenes.

Scientific Research Applications

5-Naphthalen-1-yloxolan-2-one has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antioxidant, and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Naphthalen-1-yloxolan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its structure and functional groups. For example, it may inhibit the activity of enzymes involved in oxidative stress or inflammation, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene: A simple aromatic hydrocarbon with two fused benzene rings.

    1-Naphthol: A hydroxyl derivative of naphthalene.

    γ-Butyrolactone: A five-membered lactone ring similar to the oxolan-2-one moiety.

Uniqueness

5-Naphthalen-1-yloxolan-2-one is unique due to its combination of a naphthalene ring and an oxolan-2-one ring, which imparts distinct chemical and physical properties. This structural feature allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

5-naphthalen-1-yloxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2/c15-14-9-8-13(16-14)12-7-3-5-10-4-1-2-6-11(10)12/h1-7,13H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWWREWOYBQYSNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)OC1C2=CC=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70383175
Record name 5-naphthalen-1-yloxolan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70383175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180987-85-3
Record name 5-naphthalen-1-yloxolan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70383175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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